

Review of existing literature on GSK1790627

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An In-depth Technical Review of Dostarlimab (GSK4057190)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dostarlimab (GSK4057190), marketed as Jemperli, is a humanized monoclonal antibody that functions as a programmed death receptor-1 (PD-1) blocking agent.[1][2] Developed by GlaxoSmithKline, it has demonstrated significant clinical efficacy in the treatment of specific subsets of advanced or recurrent solid tumors, most notably in mismatch repair-deficient (dMMR) endometrial and rectal cancers.[3][4] This technical guide provides a comprehensive review of the existing literature on dostarlimab, with a focus on its mechanism of action, clinical trial data, and experimental methodologies.

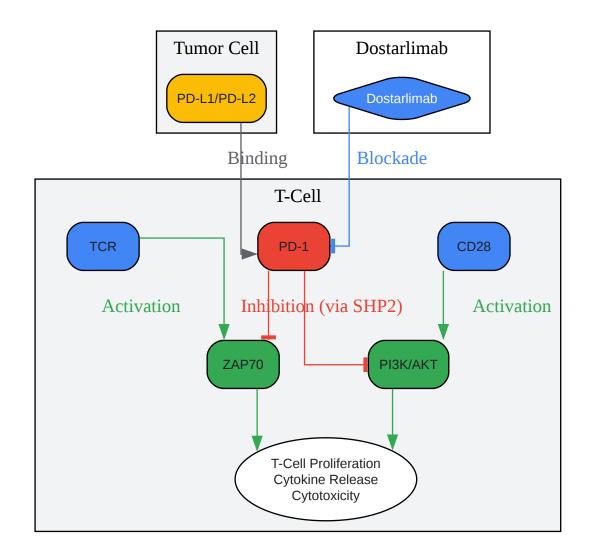
Mechanism of Action

Dostarlimab is an immunoglobulin G4 (IgG4) humanized monoclonal antibody that selectively binds to the PD-1 receptor on T-cells, thereby inhibiting its interaction with the ligands PD-L1 and PD-L2.[2][5] Under normal physiological conditions, the PD-1 pathway serves as an immune checkpoint to maintain self-tolerance and modulate the duration and amplitude of an immune response. However, many cancer cells exploit this pathway to evade immune surveillance by overexpressing PD-L1 and/or PD-L2.[5][6] By blocking the PD-1/PD-L1/L2 interaction, dostarlimab removes the "brake" on the immune system, restoring T-cell-mediated antitumor activity.[2][6]



Signaling Pathway

The binding of PD-L1 or PD-L2 to the PD-1 receptor on activated T-cells initiates a signaling cascade that suppresses T-cell effector functions. This is primarily mediated through the recruitment of the tyrosine phosphatase SHP2 to the immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1. SHP2 dephosphorylates and inactivates key downstream signaling molecules of the T-cell receptor (TCR) pathway, such as ZAP70 and PI3K, leading to reduced T-cell proliferation, cytokine release, and cytotoxicity. Dostarlimab's blockade of the PD-1 receptor prevents this inhibitory signaling, thereby unleashing the T-cell's antitumor potential.



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Dostarlimab's blockade of the PD-1 signaling pathway.



Clinical Efficacy: Quantitative Data

Dostarlimab has been evaluated in several key clinical trials, with the GARNET and RUBY studies providing substantial evidence of its efficacy.

Table 1: Efficacy of Dostarlimab in the GARNET Study

(dMMR Endometrial Cancer Cohort)

| Endpoint | Result | 95% Confidence Interval |
|-----------------------------------|-------------|-------------------------|
| Objective Response Rate (ORR) | 45.5% | 37.1 - 54.0% |
| Complete Response (CR) | 16.1% | - |
| Partial Response (PR) | 29.4% | - |
| Disease Control Rate (DCR) | 55.7% | 45.7 - 65.1% |
| Median Duration of Response (DoR) | Not Reached | - |

Data from an interim analysis of the GARNET trial with a median follow-up of 27.6 months.[7]

Table 2: Efficacy of Dostarlimab in a Phase II Study

(dMMR Locally Advanced Rectal Cancer)

| Endpoint | Result | 95% Confidence Interval |
|--|-----------------------------------|-------------------------|
| Clinical Complete Response (cCR) | 100% (in 42 patients) | - |
| Sustained cCR (median follow- up 26.3 months) | Observed in the first 24 patients | 12.4 - 50.5 months |

Data from a phase II study in patients with dMMR locally advanced rectal cancer who completed treatment with dostarlimab.[4]



Table 3: Efficacy of Dostarlimab + Chemotherapy in the RUBY Phase III Trial (dMMR/MSI-H Primary Advanced or Recurrent Endometrial Cancer)

| Endpoint | Hazard Ratio (HR) | 95% Confidence Interval |
|---------------------------------|-------------------|-------------------------|
| Progression-Free Survival (PFS) | 0.28 | 0.16 - 0.50 |

Data from the RUBY Phase III trial, showing a 72% reduction in the risk of disease progression or death in the dMMR/MSI-H population.[8]

Experimental Protocols GARNET Study (NCT02715284)

The GARNET study is a phase I, single-arm, open-label study evaluating the safety and efficacy of dostarlimab in patients with advanced solid tumors.[3]

- Patient Population: Patients with recurrent or advanced dMMR endometrial cancer who had progressed on or after a platinum-containing regimen.
- Dosing Regimen: Dostarlimab 500 mg intravenously every 3 weeks for the first 4 cycles, followed by 1000 mg every 6 weeks until disease progression or unacceptable toxicity.[3]
- Efficacy Assessment: Tumor response was assessed by blinded independent central review (BICR) according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).[7]
- Biomarker Analysis: Mismatch repair status was determined by local immunohistochemistry testing for the four MMR proteins (MLH1, MSH2, MSH6, and PMS2).[9]

Phase II Study in dMMR Locally Advanced Rectal Cancer (NCT04165772)

This is a phase II, single-arm study investigating neoadjuvant dostarlimab in patients with locally advanced dMMR rectal cancer.[10]



- Patient Population: Patients with newly diagnosed clinical stage II and III dMMR rectal cancer.[11]
- Dosing Regimen: Dostarlimab 500 mg intravenously every 3 weeks for 6 months.[11][12]
- Efficacy Assessment: Clinical complete response was evaluated through a combination of magnetic resonance imaging (MRI), endoscopy, and digital rectal examination.[4]
- Biomarker Analysis: dMMR status was confirmed by immunohistochemistry.[12]



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